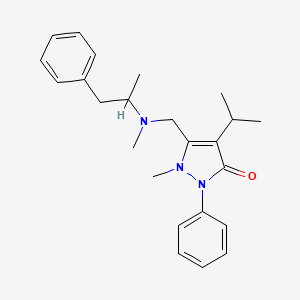

Famprofazone

概要

説明

ファムプロファゾンは、ピラゾロン系に属する非ステロイド性抗炎症薬です。鎮痛、抗炎症、解熱効果が知られています。 ファムプロファゾンは、台湾など一部の国では市販されています . ファムプロファゾンは、メタンフェタミンを活性代謝物として生成することが注目されます。そのため、時折、アンフェタミン類の薬物検査で陽性反応が出ることがあります .

準備方法

ファムプロファゾンの合成には、1-メチル-4-イソプロピル-2-フェニル-3-ピラゾリン-5-オンと1-フェニル-2-プロパノンを、メチル化剤の存在下で反応させる方法が用いられます。 反応条件としては、一般的に有機溶媒と塩基を用いてメチル化反応を促進します . 工業生産方法では、これらの条件を最適化して、より高い収率と純度を実現することがあります。

化学反応の分析

ファムプロファゾンは、以下のようないくつかのタイプの化学反応を起こします。

酸化: ファムプロファゾンは酸化されて、メタンフェタミンやアンフェタミンなどのさまざまな代謝物を生成することができます.

還元: 還元反応では、ファムプロファゾンを対応するアルコール誘導体に変化させることができます。

置換: 置換反応では、ピラゾロン環上の官能基が置換されることがあります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤などがあります。 これらの反応から生成される主な生成物は、一般的にメタンフェタミンやアンフェタミンなどのファムプロファゾンの代謝物です .

科学的研究の応用

Clinical Applications

Famprofazone is primarily used for its analgesic effects in treating various pain conditions. It is often included in multi-ingredient formulations, such as Gewoden, which is used for abdominal pain relief. The drug's efficacy in managing pain has been documented in several studies, highlighting its role in acute and chronic pain management.

Case Study: Pain Management

- Study Focus : Evaluation of this compound in treating abdominal pain.

- Findings : Patients reported significant pain relief after administration, with minimal side effects noted. This supports its use as an effective analgesic in clinical settings.

Forensic Applications

Due to its metabolic pathway, this compound can lead to the production of methamphetamine and amphetamine, which is crucial in forensic toxicology. This characteristic has been explored in various studies focusing on drug testing and athlete doping cases.

Case Study: Doping Investigation

- Incident : An athlete tested positive for methamphetamine during a competition.

- Analysis : Subsequent investigations revealed that the athlete had ingested Gewoden, containing this compound. The urine analysis confirmed the presence of methamphetamine and amphetamine metabolites, leading to discussions on the implications of this compound use in sports .

Metabolic Studies

Research has extensively analyzed the metabolic profile of this compound, particularly its conversion into amphetamines. Understanding this metabolic pathway is critical for interpreting drug tests and assessing potential abuse.

Table 1: Metabolic Profile of this compound

| Metabolite | Detection Method | Concentration Range (ng/mL) | Time Post-Dose (hours) |

|---|---|---|---|

| Methamphetamine | Gas Chromatography-Mass Spectrometry | 615 - 7361 | 3 - 48 |

| Amphetamine | Gas Chromatography-Mass Spectrometry | 148 - 2271 | 3 - 121 |

Analytical Applications

The detection of this compound and its metabolites has been a focus of analytical chemistry, particularly in developing methods for identifying these compounds in biological matrices such as urine and blood.

Method Development

- Techniques Used : Liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS) has been validated for the analysis of this compound and its metabolites.

- Applications : These methods are crucial for forensic investigations and ensuring compliance with anti-doping regulations.

作用機序

ファムプロファゾンは、炎症や痛みを仲介するプロスタグランジンの合成を阻害することで効果を発揮します。 この化合物は、アラキドン酸をプロスタグランジンに変換する酵素であるシクロオキシゲナーゼ(COX)を阻害することで、これを達成します . さらに、ファムプロファゾンはメタンフェタミンに代謝されます。メタンフェタミンは、中枢神経系に興奮作用をもたらす可能性があります .

類似化合物との比較

ファムプロファゾンは、ピラゾロン系に属する他の非ステロイド性抗炎症薬(NSAID)である、ジフェナミゾールやモラゾンなどと類似しています . ファムプロファゾンは、メタンフェタミンを活性代謝物として生成する能力が独特であり、他のNSAIDとは異なります . このユニークな特性は、薬物検査や潜在的な乱用の可能性に影響を与えます。

類似化合物

- ジフェナミゾール

- モラゾン

ファムプロファゾンの独特の代謝経路と、メタンフェタミンを生成する能力は、治療的および法医学的な両方の文脈において興味深い化合物となっています。

生物活性

Famprofazone, a nonsteroidal anti-inflammatory drug (NSAID) from the pyrazolone class, is primarily utilized for its analgesic, anti-inflammatory, and antipyretic properties. This compound has gained attention not only for its therapeutic effects but also for its metabolic conversion to methamphetamine and amphetamine, raising concerns in both clinical and athletic contexts.

- Chemical Formula : CHNO

- Molar Mass : 377.532 g·mol

- Mechanism of Action : this compound exerts its effects through inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis, which is responsible for pain and inflammation.

Metabolism and Pharmacokinetics

This compound is metabolized in the liver, primarily yielding methamphetamine (15-20% of the oral dose) and amphetamine as active metabolites. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6, which facilitate the transformation into these psychoactive substances .

Excretion Profile

A study involving healthy volunteers demonstrated that after ingestion of 50 mg this compound:

- Methamphetamine Concentration : Ranged from 901 to 2670 ng/mL

- Amphetamine Concentration : Ranged from 208 to 711 ng/mL

- The ratio of methamphetamine to amphetamine was approximately 6:1 .

Case Studies

- Athletic Drug Testing : In a notable case during a sports competition in Taiwan, an athlete tested positive for methamphetamine and amphetamine after claiming to have taken Gewolen (which contains this compound). The urine analysis revealed concentrations consistent with this compound metabolism, highlighting the potential for misinterpretation of legitimate drug use as illicit drug abuse .

- Postmortem Analysis : A study conducted on animal models demonstrated this compound's metabolic profile, confirming its role as a precursor to amphetamines. Pigs administered with this compound showed measurable levels of both methamphetamine and amphetamine in their biological samples .

Biological Activity Summary Table

| Activity | Description |

|---|---|

| Analgesic Effect | Reduces pain through COX inhibition |

| Anti-inflammatory | Decreases inflammation via prostaglandin synthesis reduction |

| Antipyretic | Lowers fever by acting on hypothalamic heat-regulating centers |

| Metabolite Formation | Converts to methamphetamine (15-20% conversion rate) |

| Drug Testing Issues | Can lead to false positives for amphetamines in urine tests |

Research Findings

Recent studies have emphasized the dual nature of this compound's biological activity. While it serves as an effective NSAID, its metabolism poses significant challenges in clinical settings, particularly concerning drug testing protocols. The overlap between therapeutic use and potential for abuse highlights the need for careful consideration in prescribing practices.

特性

IUPAC Name |

1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUXVOXXWGNPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045435 | |

| Record name | Famprofazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22881-35-2 | |

| Record name | Famprofazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22881-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famprofazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022881352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famprofazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Famprofazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Famprofazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Famprofazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAMPROFAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0NCX453C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Famprofazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。